2-(2-Bromoethoxy)aniline, HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-bromoethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAJSKCZCYNTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-08-4 | |
| Record name | Benzenamine, 2-(2-bromoethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 2 2 Bromoethoxy Aniline, Hcl and Its Structural Analogues
Conventional Synthetic Routes to 2-(2-Bromoethoxy)aniline, HCl
The traditional synthesis of 2-(2-Bromoethoxy)aniline and its structural analogues typically involves multi-step sequences that build the molecule by forming its key functional groups—the aniline (B41778) core, the halogen substituent, and the ether linkage—in a strategic order.
Amination-Halogenation Sequences
The construction of the core bromoaniline structure is a foundational aspect of synthesizing compounds like 2-(2-Bromoethoxy)aniline. Methodologies for creating halogenated anilines, which are crucial synthetic building blocks, generally follow two main pathways: the direct halogenation of an aniline precursor or the amination of an aryl halide.
Direct electrophilic aromatic substitution on aniline is often complicated by the high reactivity of the aniline ring, which can lead to multiple halogenations and a lack of regioselectivity nih.govnih.gov. To achieve selective bromination, the highly activating amino group is typically first protected as an acetanilide (B955). This moderation of the amine's activating effect allows for more controlled halogenation.
Alternatively, modern cross-coupling reactions provide a powerful route to anilines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a vital method for forming C-N bonds organic-chemistry.orgwiley.com. This reaction can involve the coupling of an aryl halide (e.g., a dibromoarene) with an ammonia (B1221849) equivalent organic-chemistry.orgnih.gov. By carefully selecting the starting materials and reaction conditions, a single amination can be achieved on a dihalogenated ring, leaving a bromine atom that can be part of the final structure or used in subsequent transformations. For instance, palladium catalysts paired with specialized biaryl phosphine (B1218219) ligands have shown high activity and selectivity for the mono-amination of aryl halides organic-chemistry.orgnih.gov.
Etherification Strategies with Bromoethanols
The formation of the ether linkage is a critical step in the synthesis of 2-(2-Bromoethoxy)aniline. The Williamson ether synthesis is the most common and versatile method for this transformation wikipedia.orgmasterorganicchemistry.comchemistrysteps.com. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism wikipedia.orgmasterorganicchemistry.com.
In a plausible synthetic route to the target compound's analogues, 2-aminophenol (B121084) would serve as the starting material. The phenolic hydroxyl group is first deprotonated by a suitable base (such as potassium carbonate or sodium hydride) to form a more nucleophilic phenoxide ion jk-sci.com. This phenoxide then attacks an electrophilic alkyl halide. For the synthesis of the 2-(2-bromoethoxy) moiety, 1,2-dibromoethane (B42909) is an ideal reagent. The phenoxide attacks one of the carbon atoms of 1,2-dibromoethane, displacing one bromide ion and forming the ether bond, while the second bromine atom remains on the ethyl chain chemspider.com.
The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism wikipedia.org. Yields for the Williamson ether synthesis are generally moderate to high, often in the range of 50-95% in laboratory settings wikipedia.org.
Advanced and Sustainable Synthetic Protocols for this compound Derivatives
In response to the growing demand for greener, more efficient, and safer chemical processes, several advanced synthetic protocols have been developed. These methods offer significant advantages over conventional techniques for the production of aniline derivatives.
Microwave-Assisted Synthesis in Aniline Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity nih.govdoaj.org. This technique is highly applicable to the synthesis of aniline derivatives.
The key advantage of microwave heating is the rapid and efficient transfer of energy directly to the reacting molecules, leading to a significant increase in reaction rates compared to conventional heating methods nih.gov. This has been demonstrated in various reactions involving anilines, such as nucleophilic aromatic substitutions and direct amidations nih.govnih.govresearchgate.net. For example, the reaction of chloro-N-heterocycles with substituted anilines proceeds in just 10 minutes under microwave irradiation at 160 °C, affording high yields of the desired products nih.gov.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Aniline Derivatives
| Reaction Type | Substrates | Conditions (Microwave) | Time (MW) | Yield (MW) | Time (Conventional) | Yield (Conv.) | Reference |
| Nucleophilic Substitution | 2-chloro-4,6-dimethylpyrimidine + Aniline | Ethanol, 160 °C | 10 min | 90% | 72 h | 68% | nih.gov |
| Amidation | Quinoline-2-carboxylic acid + 4-bromoaniline | DMF, 150 °C, 800 W | 2 h | 85% | Not Reported | Not Reported | nih.gov |
| Amination | 4-fluoro-3-nitroanisole + NH4OH | Aqueous, 130 °C | 5 min | >99% | Not Reported | Not Reported | semanticscholar.org |
Phase Transfer Catalysis in Related Chemical Transformations
Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous phase into the organic phase, where the reaction can occur jk-sci.comsemanticscholar.org.
This methodology is particularly well-suited for Williamson ether synthesis, especially on an industrial scale wikipedia.org. In the context of synthesizing a 2-(2-bromoethoxy)aniline analogue from 2-aminophenol and 1,2-dibromoethane, PTC offers a greener alternative to using anhydrous organic solvents and strong, hazardous bases. The 2-aminophenol could be deprotonated by an aqueous solution of sodium hydroxide. A phase-transfer catalyst like tetrabutylammonium (B224687) bromide would then transport the resulting phenoxide anion into the organic phase containing the 1,2-dibromoethane, enabling the etherification to proceed efficiently under mild, biphasic conditions. This approach can improve reaction rates, eliminate the need for expensive anhydrous solvents, and simplify workup procedures.
Continuous Flow Reactor Methodologies for Aniline Derivative Production
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. In a flow reactor, reagents are continuously pumped through a tube or channel where they mix and react. This technology is increasingly being applied to the synthesis of anilines, primarily through the reduction of precursor nitroarenes nih.govacs.orgresearchgate.netacs.org.
The reduction of a nitro group to an amine is a highly exothermic reaction. In a flow reactor, the high surface-area-to-volume ratio allows for superior heat dissipation, preventing dangerous temperature spikes and enabling reactions to be run under more intense conditions than would be safe in a large batch reactor nih.gov. Catalytic transfer hydrogenation using supported copper nanoparticles in a packed bed reactor has been shown to achieve over 99% conversion of nitrobenzene (B124822) to aniline with long-term stability nih.govacs.org. Chemoenzymatic methods using immobilized nitroreductase enzymes in continuous flow systems also offer a sustainable route to anilines at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogen gas and precious metal catalysts acs.org.
Table 2: Advantages of Continuous Flow Reactors for Aniline Synthesis
| Feature | Description | Benefit |
| Enhanced Safety | Superior heat and mass transfer; small reaction volumes minimize risk from exothermic reactions or hazardous reagents. | Allows for safer operation under a wider range of conditions; reduces risk of thermal runaway. |
| Precise Control | Accurate control over reaction parameters such as temperature, pressure, and residence time. | Leads to higher selectivity, improved yields, and better product consistency. |
| Scalability | Production is scaled by running the reactor for longer periods ("scaling out") rather than using larger vessels. | Eliminates the need for re-optimization when moving from lab to production scale. |
| Automation | Flow systems can be easily automated, integrating reaction, workup, and purification steps. | Increases efficiency, reduces manual labor, and allows for high-throughput screening of reaction conditions. |
| Sustainability | Efficient energy use; potential for catalyst recycling and reduced solvent waste. | Contributes to greener chemical manufacturing processes. nih.govacs.org |
Synthesis of Key this compound Analogues and Precursors
The synthesis of analogues of this compound involves strategic modifications to either the benzene (B151609) ring or the bromoalkoxy side chain. These modifications allow for the exploration of structure-activity relationships in various chemical contexts. The synthetic planning for these analogues must consider the directing effects of the substituents on the aromatic ring and the reactivity of the alkylating agents. libretexts.orglibretexts.org
The preparation of bromoethoxy anilines with substituents on the benzene ring requires careful synthetic design, often involving a multi-step sequence. The order in which substituents are introduced is critical, as existing groups on the ring dictate the position of subsequent additions. libretexts.orgyoutube.com A common strategy for synthesizing substituted anilines involves the nitration of a substituted aromatic compound, followed by the reduction of the nitro group to an amine. researchgate.net
For instance, to create a substituted 2-(2-bromoethoxy)aniline, one could start with a substituted 2-aminophenol. The hydroxyl group of the 2-aminophenol can be alkylated with a reagent like 1,2-dibromoethane to introduce the bromoethoxy side chain. Alternatively, one can begin with a substituted aniline and introduce the bromo substituent via electrophilic aromatic substitution.
A method for preparing various bromoaniline precursors involves the direct bromination of substituted anilines. For example, using copper(I) bromide (CuBr) as both an oxidant and a bromine source in a suitable solvent provides high selectivity for the para-position relative to the amino group. google.com This method has been successfully applied to synthesize a range of 4-bromo substituted anilines, which can serve as key intermediates. google.com
Key research findings for the synthesis of benzene-ring substituted bromoaniline precursors are summarized below:
| Compound Name | Starting Material (Substrate) | Reagents | Solvent | Yield | Purity (HPLC) |
| 4-Bromo-2-methylaniline | 2-Methylaniline | CuBr | Ethyl acetate (B1210297) | 95% | 98% |
| 4-Bromo-2-methoxyaniline | 2-Methoxyaniline | CuBr | Not specified | 95% | 99% |
| 4-Bromo-2-fluoroaniline | 2-Fluoroaniline | CuBr | Not specified | 91% | 96% |
This table is based on data from a patent describing the synthesis of bromoanilines. google.com
The synthesis of these precursors is typically achieved by reacting the corresponding substituted aniline with CuBr. The reaction mixture is then processed, often involving extraction with a solvent like ethyl acetate, followed by washing, drying, and crystallization to isolate the final product. google.com These substituted bromoanilines can then undergo further reactions, such as O-alkylation if a hydroxyl group is present, to yield the final target molecules.
Modifying the side chain of 2-(2-bromoethoxy)aniline involves altering the length of the alkoxy group or changing the halogen atom. These changes are generally accomplished by employing different alkylating agents in the synthesis.
A prevalent method for introducing alkoxy chains of varying lengths is the O-alkylation of a 2-aminophenol precursor. To prevent undesired N-alkylation, the amino group is often protected, for example, as an acetanilide. The synthesis of various alkoxy aniline derivatives has been achieved by alkylating isomeric hydroxyacetanilides with the appropriate alkyl bromide (R-Br) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). researchgate.net Following the successful O-alkylation, the protecting group on the amine is removed by hydrolysis, typically with hydrochloric acid, to yield the desired alkoxy aniline. researchgate.net
This methodology can be adapted to synthesize analogues with longer chains, such as propoxy or butoxy groups, by using alkylating agents like 1,3-dibromopropane (B121459) or 1,4-dibromobutane, respectively.
Changing the halogen identity from bromine to chlorine, for instance, would involve using a different dihaloalkane in the alkylation step. For example, reacting 2-aminophenol with 1-bromo-2-chloroethane (B52838) can selectively introduce a 2-chloroethoxy side chain, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in nucleophilic substitution reactions. The synthesis of precursors like 2-(2-chloroethoxy)ethanol, which can be a starting point for creating such compounds, has been documented. google.com
Below are examples of analogues with variations in the alkoxy chain and halogen identity.
| Compound Name | Key Reagents | Synthetic Approach |
| 2-(3-Bromopropoxy)aniline | 2-Aminophenol, 1,3-Dibromopropane | O-alkylation of 2-aminophenol |
| 2-(4-Bromobutoxy)aniline | 2-Aminophenol, 1,4-Dibromobutane | O-alkylation of 2-aminophenol |
| 2-(2-Chloroethoxy)aniline | 2-Aminophenol, 1-Bromo-2-chloroethane | O-alkylation of 2-aminophenol |
| 2-(2,3-Dibromopropoxy)aniline | 2-Aminophenol, 1,2,3-Tribromopropane | O-alkylation of 2-aminophenol nih.gov |
This table illustrates synthetic strategies for creating analogues with modified side chains.
The synthesis of these analogues allows for a systematic investigation of how the length and nature of the haloalkoxy side chain influence the compound's properties.
Mechanistic Investigations of Reactions Involving 2 2 Bromoethoxy Aniline, Hcl
Reactivity Profiling of the Primary Aromatic Amine Moiety
The primary aromatic amine group in 2-(2-Bromoethoxy)aniline is a powerful determinant of the molecule's reactivity. The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring, significantly influencing its chemical behavior. chemistrysteps.comkkwagh.edu.in
Electrophilic Aromatic Substitution on the Aniline (B41778) Ring
The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. openstax.orgbyjus.com This is due to the nitrogen's lone pair stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. wvu.edu The general mechanism for EAS involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring. This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. makingmolecules.comlumenlearning.com A subsequent deprotonation step rapidly restores the aromatic system. makingmolecules.com
In the case of 2-(2-Bromoethoxy)aniline, the aniline ring is highly activated. The directing effects of the two substituents must be considered:
Amino Group (-NH₂): Strongly activating, directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.
Bromoethoxy Group (-OCH₂CH₂Br): The ether oxygen is also an activating, ortho, para-directing group due to its lone pairs. It directs to its ortho (position 3) and para (position 5) positions.
The amino group is a much stronger activating group than the ether group, and thus its directing effect is dominant. Therefore, electrophilic substitution is expected to occur primarily at the para position (position 4) and, to a lesser extent, the other open ortho position (position 6). The ortho position adjacent to the bromoethoxy group is sterically hindered.
Due to the high reactivity of the aniline ring, polysubstitution is a common outcome. For instance, reaction with bromine water typically leads to the formation of a tribrominated product. openstax.orgyoutube.com To achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) via acetylation. The acetyl group is still an ortho, para-director but is less activating, allowing for controlled, single substitutions. The amino group can be regenerated later by hydrolysis of the amide. openstax.orglibretexts.org
| Reaction | Reagents | Major Product (Predicted) | Mechanism Notes |
|---|---|---|---|
| Bromination | Br₂ in a non-polar solvent (e.g., CS₂) | 4-Bromo-2-(2-bromoethoxy)aniline | The less polar solvent reduces the electrophilicity of Br₂, favoring monosubstitution. |
| Nitration | HNO₃, H₂SO₄ (on acetylated amine) | N-(4-nitro-2-(2-bromoethoxy)phenyl)acetamide | Direct nitration of aniline is destructive; protection as an acetanilide (B955) is necessary. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(2-bromoethoxy)benzenesulfonic acid | Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which rearranges upon heating to the sulfonic acid. byjus.com |
Diazotization and Subsequent Transformations of the Aniline Group
Primary aromatic amines react with nitrous acid (HNO₂) at low temperatures (0–5 °C) to form arenediazonium salts. chemicalnote.com This process is known as diazotization. The nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). chemicalnote.com
The mechanism involves several steps:
Formation of the nitrosonium ion (NO⁺) from protonated nitrous acid. chemicalnote.com
Nucleophilic attack of the amine's nitrogen atom on the nitrosonium ion. chemicalnote.com
A series of proton transfers and elimination of a water molecule to generate the stable diazonium ion (-N₂⁺). chemicalnote.com
Arenediazonium salts are exceptionally valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. organic-chemistry.org Many of these transformations have specific names, such as the Sandmeyer and Schiemann reactions.
| Transformation | Reagents | Product Functional Group | Named Reaction |
|---|---|---|---|
| Halogenation | CuCl, CuBr, CuCN | -Cl, -Br, -CN | Sandmeyer Reaction chemicalnote.com |
| Iodination | KI | -I | N/A |
| Fluorination | HBF₄, heat | -F | Schiemann Reaction organic-chemistry.org |
| Hydroxylation | H₂O, H⁺, heat | -OH | N/A |
| Azo Coupling | Activated aromatic ring (e.g., phenol (B47542), aniline) | -N=N-Ar (Azo dye) | Azo Coupling Reaction |
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophile. chemguide.co.uk It can react with various electrophiles in nucleophilic substitution or addition reactions. However, the nucleophilicity of aromatic amines like aniline is considerably less than that of aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, making it less available for donation. chemistrysteps.comucalgary.ca
Key reactions demonstrating the nucleophilicity of the amino group include:
N-Alkylation: Reaction with alkyl halides. This reaction can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even the quaternary ammonium (B1175870) salt, as the product amine is often more nucleophilic than the starting amine. chemguide.co.uk
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This reaction is highly efficient and is often used to "protect" the amino group or moderate its activating effect, as discussed previously. kkwagh.edu.in
Electrophilic Reactivity and Substitution Patterns of the Bromoethoxy Moiety
The bromoethoxy side chain provides a second site of reactivity in the molecule, centered on the electrophilic carbon atom attached to the bromine.
Nucleophilic Displacement of Bromine in 2-(2-Bromoethoxy)aniline, HCl
The carbon-bromine bond in the bromoethoxy group is polarized, with the carbon atom being electron-deficient (electrophilic) and the bromine atom being electron-rich. This makes the carbon atom susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group.
As this is a primary alkyl halide, the reaction with most nucleophiles will proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. ucalgary.ca This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though the carbon is not chiral in this case) in a single, concerted step.
A wide range of nucleophiles can be used to displace the bromine, leading to a variety of functionalized aniline derivatives.
| Nucleophile | Reagent Example | Product Structure |
|---|---|---|
| Hydroxide | NaOH (aq) | 2-(2-Hydroxyethoxy)aniline |
| Alkoxide | NaOCH₃ | 2-(2-Methoxyethoxy)aniline |
| Cyanide | NaCN | 3-(2-Aminophenoxy)propanenitrile |
| Amine | NH₃ | 2-(2-Aminoethoxy)aniline |
| Azide | NaN₃ | 2-(2-Azidoethoxy)aniline |
Intramolecular Cyclization Pathways Initiated by the Bromoethoxy Group
The presence of both a nucleophilic site (the -NH₂ group) and an electrophilic site (the -CH₂Br group) within the same molecule allows for the possibility of intramolecular reactions. The amino group can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethoxy chain.
This intramolecular Sₙ2 reaction would lead to the formation of a heterocyclic ring. Based on the length of the tether connecting the nucleophile and the leaving group (five atoms: N-C-O-C-C), the formation of a six-membered ring is highly favored according to Baldwin's rules. The reaction results in the formation of a 3,4-dihydro-2H-1,4-benzoxazine ring system, a derivative of morpholine (B109124) fused to a benzene ring. Such intramolecular cyclizations are a powerful tool in heterocyclic synthesis. orgsyn.org The reaction is typically promoted by a non-nucleophilic base, which deprotonates the anilinium hydrochloride to free the nucleophilic amine.
The proposed mechanism is a classic intramolecular nucleophilic substitution:
Deprotonation of the anilinium salt to generate the free aniline.
The lone pair on the aniline nitrogen attacks the terminal carbon of the ethoxy chain.
The bromide ion is displaced as the leaving group, closing the six-membered ring.
This pathway provides an efficient route to synthesize substituted benzoxazine (B1645224) structures, which are important scaffolds in medicinal chemistry.
Interplay of Functional Groups in Complex Reaction Systems
The aniline and bromoethoxy moieties in 2-(2-bromoethoxy)aniline are strategically positioned to participate in intramolecular reactions, setting the stage for a variety of complex transformations. The nucleophilic character of the amino group and the electrophilic nature of the carbon bearing the bromine atom are key to its reactivity. This dynamic allows for the exploration of tandem and cascade reactions, as well as the study of stereochemical outcomes in its transformations.
While specific research on tandem or cascade reactions originating from this compound is not extensively documented, the molecule's architecture strongly suggests the potential for such processes. A primary and highly probable reaction is an intramolecular N-alkylation, leading to the formation of a benzomorpholine ring system. This initial cyclization can be the first step in a designed tandem or cascade sequence.
For instance, an initial intramolecular cyclization to form N-phenylmorpholine could be followed by a subsequent intermolecular reaction without the need to isolate the intermediate. This type of reaction design is highly sought after in synthetic chemistry for its efficiency and atom economy.
In a broader context, aniline derivatives are known to participate in various cascade reactions. For example, aniline-promoted cyclization-replacement cascade reactions of 2-hydroxycinnamaldehydes have been reported to yield 2-substituted 2H-chromenes. nih.gov While the substrate is different, this demonstrates the capability of the aniline moiety to initiate or participate in a cascade process. Similarly, copper-catalyzed cascade reactions of N-alkoxyanilines have been shown to proceed through a dearomative nih.govacs.org-alkoxy rearrangement followed by a Diels-Alder reaction, highlighting the potential for aniline derivatives to undergo complex, multi-step transformations under catalytic conditions. nih.gov
A hypothetical tandem reaction involving 2-(2-bromoethoxy)aniline could first involve the base-mediated intramolecular cyclization to 3,4-dihydro-2H-1,4-benzoxazine. This intermediate, without isolation, could then undergo a palladium-catalyzed cross-coupling reaction at the aromatic ring, for example, if a suitable directing group is present or if the reaction conditions are tailored for C-H activation.
| Reaction Type | Initiating Group | Potential Intermediate | Potential Subsequent Reaction |
| Intramolecular N-Alkylation | Aniline | 3,4-Dihydro-2H-1,4-benzoxazine | Aromatic C-H Functionalization |
| Aniline-Initiated Cascade | Aniline | Iminium Ion | Nucleophilic Addition |
This table presents hypothetical tandem reaction pathways for 2-(2-bromoethoxy)aniline based on known reactivity of similar compounds.
The transformations of 2-(2-bromoethoxy)aniline, particularly those leading to the formation of substituted benzomorpholine derivatives, can have significant stereochemical implications. The formation of new stereocenters during cyclization or subsequent functionalization is a key aspect to consider.
While there is no specific research on the stereochemical outcomes of reactions involving this compound, studies on the enantioselective synthesis of 2,3-disubstituted benzomorpholines provide valuable insights. nih.govresearchgate.net These studies often employ chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral centers. The addition of nucleophiles to acyl-iminium ions derived from benzomorpholine aminols is a common strategy to achieve high enantioselectivity. nih.govresearchgate.net
Should 2-(2-bromoethoxy)aniline undergo a reaction that introduces a substituent at the 2 or 3-position of the resulting benzomorpholine ring, the stereochemical outcome would be of paramount importance, especially in the context of synthesizing biologically active molecules. For example, if the cyclization is followed by an enantioselective reduction of an iminium intermediate or an enantioselective alkylation, specific stereoisomers could be targeted.
The principles of stereocontrol in polyene cyclizations, although a different reaction class, also underscore the importance of substrate conformation and reagent approach in determining the stereochemistry of the final product. acs.org In the context of 2-(2-bromoethoxy)aniline transformations, the conformation of the bromoethoxy side chain at the moment of cyclization could influence the stereochemical outcome if a chiral center is formed.
| Transformation | Potential Stereocenter(s) | Method for Stereocontrol |
| Substituted Cyclization | C2 and/or C3 of Benzomorpholine | Chiral Catalysts, Chiral Auxiliaries |
| Post-Cyclization Functionalization | Varies depending on reaction | Enantioselective Reagents |
This table outlines potential stereochemical considerations for transformations involving 2-(2-bromoethoxy)aniline.
Applications of 2 2 Bromoethoxy Aniline, Hcl As a Precursor in Diverse Organic Transformations
Construction of Nitrogen-Containing Heterocyclic Systems
The presence of both a primary amine and an alkyl bromide within the same molecule allows 2-(2-Bromoethoxy)aniline to serve as a key building block for a wide array of nitrogen-containing heterocycles through intramolecular cyclization strategies.
While direct synthesis of indoles and quinolines from 2-(2-Bromoethoxy)aniline is a specific application, the general strategies for forming these bicyclic systems often rely on precursors with similar functional arrangements. The synthesis of indoles, for example, can be achieved through various methods starting from substituted anilines. google.com One common approach involves the reaction of anilines with α-haloketones in the Fischer indole (B1671886) synthesis, though modern methods seek more direct routes.
Acceptorless dehydrogenative condensation reactions, for instance, can produce indoles and quinolines by reacting anilines with diols. rsc.org This highlights a strategy where the bromoethoxy group in 2-(2-Bromoethoxy)aniline could be conceptually replaced by a hydroxyethoxy group, which then undergoes intramolecular cyclization. The use of anilines and ethylene (B1197577) glycol, for example, has been explored for indole synthesis, demonstrating the feasibility of using C2 units to form the heterocyclic ring. researchgate.net
For quinoline (B57606) synthesis, the reaction of anilines with 1,3-dicarbonyl compounds or their equivalents is a classic approach. In the context of 2-(2-Bromoethoxy)aniline, the bromoethoxy moiety could potentially undergo intramolecular cyclization after an initial intermolecular reaction involving the aniline (B41778) nitrogen, leading to a fused heterocyclic system. The construction of the quinoline moiety from an indole-based partner is a common and widely reported scenario in the synthesis of more complex structures like indolo[2,3-b]quinolines. nih.gov
| Precursor Type | Reagent(s) | Product | Catalysis/Conditions | Reference |
| Substituted Anilines | Diols | Indoles, Quinolines | Heterogeneous catalysts (e.g., Pt/Al2O3), Acid catalyst | rsc.org |
| Anilines | Ethylene Glycol | Indoles | Catalytic borrowing hydrogen (BH) or acceptorless dehydrogenative coupling (ADC) | researchgate.net |
| 3-acetyl-N-alkyl-2-chloroindoles | 2-aminobenzophenone | Indolo[2,3-b]quinolines | PEG-400-promoted, visible light-induced | nih.gov |
The pyrrolidine (B122466) ring is a fundamental structural motif in many natural products and pharmaceuticals. nih.gov The synthesis of pyrrolidine derivatives often involves the formation of a C-N bond to close the five-membered ring. The haloalkoxy moiety of 2-(2-Bromoethoxy)aniline is perfectly suited for this type of transformation via intramolecular cyclization.
One powerful method for pyrrolidine synthesis is the intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org In a related fashion, the bromoethoxy group provides a reactive electrophilic site. The aniline nitrogen can act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom to form the pyrrolidine ring fused to the benzene (B151609) ring, resulting in an indoline (B122111) derivative with an N-ethyl ether linkage. This type of intramolecular SN2 reaction is a common and efficient method for forming five-membered rings. Such cyclizations can be promoted by a base to deprotonate the aniline nitrogen, increasing its nucleophilicity.
Modern synthetic methods have explored various catalytic systems to achieve such cyclizations under mild conditions. For instance, copper-catalyzed intramolecular amination has proven effective for creating pyrrolidines. organic-chemistry.org While often focused on C-H activation, the principle of using a metal catalyst to facilitate C-N bond formation is applicable to substrates containing a leaving group like bromide.
| Reaction Type | Key Feature | Catalyst/Conditions | Product Class | Reference |
| Intramolecular Amination | Cyclization onto unactivated C(sp³)-H bond | Copper-catalyzed, mild conditions | Pyrrolidines | organic-chemistry.org |
| Reductive Condensation | Reaction of anilines with 2,5-dimethoxytetrahydrofuran | Sodium borohydride, acidic water | N-Aryl Pyrrolidines | organic-chemistry.org |
| [3+2] Cycloaddition | Reaction of N-tosylaziridines and α,β-unsaturated ketones | Lithium iodide, mild conditions | N-Tosylpyrrolidines | organic-chemistry.org |
Imidazole (B134444) and pyrazole (B372694) are five-membered aromatic heterocycles containing two nitrogen atoms that are core components of many biologically active molecules. researchgate.netcplr.in The synthesis of these rings typically involves the condensation of a 1,2- or 1,3-dicarbonyl compound (or equivalent) with a nitrogen-containing reagent.
Starting from 2-(2-Bromoethoxy)aniline, the aniline nitrogen can serve as one of the nitrogen atoms in the final heterocyclic ring. For imidazole synthesis, a common route involves reacting a 1,2-dicarbonyl compound, an aldehyde, and an amine source (like ammonia (B1221849) or a primary amine). In this context, 2-(2-Bromoethoxy)aniline could act as the primary amine. Subsequent reaction of the bromoethoxy side chain could lead to further functionalization or cyclization.
For pyrazole synthesis, the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound is a standard method. cplr.in While 2-(2-Bromoethoxy)aniline is not a hydrazine, it could be chemically modified to incorporate the necessary N-N bond. Alternatively, multicomponent reactions have been developed for the one-step synthesis of complex pyrazole derivatives, where an aniline derivative might be incorporated. nih.gov For example, substituted imidazole-pyrazole hybrids have been prepared via a multi-component reaction employing pyrazole-4-carbaldehydes, ammonium (B1175870) acetate (B1210297), benzil, and various arylamines. nih.gov
| Heterocycle | General Synthesis Method | Role of Aniline Precursor | Potential Product | Reference |
| Imidazole | Condensation of diones, aldehydes, and amines | Serves as the primary amine component | Imidazole with a (2-bromoethoxy)phenyl substituent | researchgate.netcplr.in |
| Pyrazole | Cyclocondensation of hydrazines and carbonyl compounds | Would require prior conversion to a hydrazine derivative | Pyrazole with a (2-bromoethoxy)phenyl substituent | cplr.in |
| Imidazole-Pyrazole Hybrids | Multi-component reaction | Acts as the arylamine reactant | Tetrasubstituted imidazole linked to a pyrazole moiety | nih.gov |
Annulated (fused) and spiro heterocyclic systems represent complex molecular architectures with significant therapeutic potential. nih.gov The synthesis of these structures often requires substrates with multiple reactive sites that can be selectively addressed. 2-(2-Bromoethoxy)aniline, with its nucleophilic nitrogen and electrophilic side chain, is a candidate for constructing such frameworks.
For annulated systems, the aniline can be a building block for one ring, while the bromoethoxy side chain facilitates the formation of an adjacent fused ring. For example, a dehydrogenative annulation reaction of 2-arylindazoles with maleimides has been shown to produce fused indazolo[2,3-a]pyrrolo[3,4-c]quinolinones. nih.gov This demonstrates how C-H activation and subsequent cyclization can lead to complex polyheterocyclic compounds.
Spiro heterocycles feature two rings connected by a single common atom. mdpi.com The synthesis of spiro compounds can be achieved if a reaction creates a new ring at a position already part of another ring. Starting with a derivative of 2-(2-Bromoethoxy)aniline, one could envision a reaction sequence where the aniline is first incorporated into a heterocyclic ring, followed by an intramolecular cyclization of the bromoethoxy chain onto an atom of that newly formed ring, creating a spirocyclic junction. The synthesis of spiroindolo[1,2-b]indazole-11,3'-pyrrolidinones, for instance, can be achieved through a switchable reaction pathway from the same precursors used for fused systems, highlighting the subtle control that can be exerted over these complex cyclizations. nih.gov
Role in the Synthesis of Oxygen-Containing Heterocycles (e.g., Chromenes)
Chromenes (benzopyrans) are oxygen-containing heterocycles that are prevalent in natural products and exhibit a wide range of biological activities. frontiersin.org The most common synthetic routes to chromenes involve the reaction of a phenol (B47542) (often a salicylaldehyde (B1680747) or a resorcinol (B1680541) derivative) with a three-carbon component, such as an α,β-unsaturated carbonyl compound. chemrxiv.orgjmchemsci.com
The direct involvement of an aniline derivative like 2-(2-Bromoethoxy)aniline in forming the core pyran ring of a chromene is not a standard transformation, as the key cyclization step typically involves a phenolic oxygen atom. However, the compound could be utilized in multi-step syntheses to build functionalities onto a pre-formed chromene scaffold. For instance, a chromene could be synthesized with a reactive site (e.g., a hydroxyl or amino group) to which the 2-(2-bromoethoxy)aniline moiety is subsequently attached.
Alternatively, in more innovative synthetic strategies, the aniline could be chemically transformed into a phenol via a Sandmeyer-type reaction (diazotization followed by hydrolysis). This would convert 2-(2-Bromoethoxy)aniline into 2-(2-bromoethoxy)phenol, a direct precursor for chromene synthesis. This two-step process would allow the bromoethoxy side chain to be incorporated into a molecule that can then undergo the characteristic cyclization reactions to form the chromene ring system. A one-pot, three-component reaction using salicylaldehydes, an active methylene (B1212753) compound, and an alcohol can yield substituted 2H-chromenes, showcasing the modularity of chromene synthesis. researchgate.net
| Synthesis Strategy | Description | Intermediate/Precursor | Product Type | Reference |
| Multi-component Reaction | One-pot condensation of an aldehyde, malononitrile, and a phenol (e.g., 2-naphthol). | Aromatic aldehyde, malononitrile, 2-naphthol | 2-Amino-4H-chromene | chemmethod.com |
| Annulation Reaction | Reaction of nucleophilic phenols (resorcinols) with enals. | Resorcinol, enal | 2H-Chromene | chemrxiv.org |
| Precursor Modification | Conversion of the aniline to a phenol via diazotization and hydrolysis. | 2-(2-Bromoethoxy)phenol | Chromene with bromoethoxy substituent | N/A |
Utilization in Macrocyclic and Supramolecular Chemistry (e.g., Rotaxanes)
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Rotaxanes are mechanically interlocked molecules consisting of a linear "axle" component threaded through a cyclic "wheel" component, with bulky "stopper" groups at each end of the axle to prevent unthreading. nih.govcore.ac.uk
Aniline derivatives are frequently used as components of the axle in rotaxane synthesis. The amino group provides a convenient point for chemical modification, allowing it to be incorporated into the linear chain. 2-(2-Bromoethoxy)aniline could serve as a precursor for one of the stopper units or as an anchor point on the axle.
For example, the synthesis of a nih.govrotaxane can be achieved via a "clipping" method, where a macrocycle is formed around a pre-existing axle (or "thread"). core.ac.uk The aniline nitrogen of 2-(2-Bromoethoxy)aniline could be acylated to begin the formation of an axle. The bromoethoxy group at the other end of the phenyl ring could then be reacted with a large, bulky molecule to form one of the terminal stoppers. This "stoppering" reaction is the final step that mechanically locks the wheel onto the axle. The efficiency of rotaxane formation is often dependent on template effects, where non-covalent interactions between the axle and the wheel precursors hold them together during the final covalent bond-forming reactions. nih.govnih.gov
| Supramolecular Structure | Synthetic Method | Role of Aniline Precursor | Key Feature | Reference |
| nih.govRotaxane | Clipping | Forms part of the "axle" or is used to attach a "stopper" group. | A macrocycle is formed in the presence of the thread-like axle. | core.ac.uk |
| nih.govRotaxane | Transition State Stabilization | The amine can add to another molecule, with the transition state being stabilized by the macrocycle. | A bifunctional macrocycle stabilizes charges during the axle-forming reaction. | nih.gov |
| nih.govRotaxane | Multi-component Coupling | Can act as a primary amine in a multi-component reaction to form the axle. | Amide bond formation by reacting amines with acid chlorides. | nih.gov |
Scant Evidence for 2-(2-Bromoethoxy)aniline, HCl in Advanced Linker and Scaffold Development
Despite the versatile reactivity of aniline derivatives in organic synthesis, a thorough review of scientific literature and patent databases reveals a notable absence of specific applications for this compound as a precursor in the development of novel linkers and scaffolds in advanced organic chemistry. While aniline and its substituted analogues are fundamental building blocks in medicinal chemistry and materials science, the specific utility of the 2-(2-bromoethoxy) moiety in conjunction with the aniline core for creating sophisticated molecular architectures appears to be an underexplored area of research.
The inherent reactivity of the bromoethoxy group suggests its potential for nucleophilic substitution reactions, and the aniline portion of the molecule can participate in a wide array of transformations, including amide bond formation, diazotization, and various coupling reactions. In theory, these reactive sites could be exploited to construct bifunctional linkers or elaborate molecular scaffolds. For instance, the bromoethoxy tail could be reacted with a thiol or an amine to attach to a substrate or another molecular fragment, while the aniline nitrogen could be functionalized to connect to a different chemical entity.
However, the current body of published research does not provide concrete examples or detailed studies that leverage this compound for these specific purposes. Searches for its use in the synthesis of complex heterocyclic systems, macrocycles, or as a component in popular linker technologies such as those used in Proteolysis Targeting Chimeras (PROTACs) have not yielded significant results.
This lack of documentation suggests that either the compound is not commonly employed for these applications, or its use is confined to proprietary research that has not been disclosed in the public domain. It is also possible that other commercially available bifunctional building blocks are more frequently chosen by synthetic chemists for the construction of linkers and scaffolds due to factors such as cost, stability, or more favorable reaction kinetics.
While the potential for this compound to serve as a valuable precursor in this context can be postulated based on its chemical structure, the absence of empirical data in the form of detailed research findings and data tables makes it impossible to substantiate its role in the development of novel linkers and scaffolds in advanced organic chemistry at this time. Further research and publication in this specific area would be necessary to fully elucidate the practical applications of this compound.
Theoretical and Computational Chemistry Studies of 2 2 Bromoethoxy Aniline, Hcl and Its Reaction Manifolds
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are fundamental to understanding the electronic nature of a molecule. These calculations can predict its geometry, stability, and sites of reactivity. For a substituted aniline (B41778) like 2-(2-Bromoethoxy)aniline, HCl, these methods can elucidate the interplay between the electron-donating amino group, the aromatic ring, and the bromoethoxy substituent.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. nih.govnih.gov By calculating the electron density, DFT finds the lowest energy arrangement of atoms, known as the optimized geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine key bond lengths, bond angles, and dihedral angles. asianpubs.orgresearchgate.net
Table 1: Predicted Geometrical Parameters and Vibrational Frequencies for Aniline Derivatives (Illustrative) Based on typical DFT (B3LYP/6-311++G(d,p)) results for substituted anilines.
| Parameter | Predicted Value | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-N Bond Length | ~1.40 Å | N-H Symmetric Stretch | ~3400-3500 |
| C-O Bond Length | ~1.37 Å | N-H Asymmetric Stretch | ~3500-3600 |
| C-Br Bond Length | ~1.95 Å | C-N Stretch | ~1270-1300 |
| C-N-H Bond Angle | ~112° | C-O-C Asymmetric Stretch | ~1230-1280 |
| C-O-C Bond Angle | ~118° | C-Br Stretch | ~650-690 |
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Distribution Investigations
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. acs.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting its electron-donating character. The LUMO would likely be distributed across the aromatic system. The presence of the electron-withdrawing bromine atom and the ether oxygen would modulate the energies of these orbitals.
Table 2: Representative FMO Energies for Substituted Anilines (Illustrative) Calculated using DFT (B3LYP/6-311++G(d,p)).
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Aniline | -5.15 | -0.18 | 4.97 |
| p-Chloroaniline | -5.32 | -0.35 | 4.97 |
| p-Methoxyaniline | -4.89 | -0.11 | 4.78 |
| p-Nitroaniline | -6.01 | -1.41 | 4.60 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). This delocalization, quantified as a second-order perturbation energy, E(2), indicates the strength of intramolecular charge transfer and hyperconjugative interactions. wisc.edu
In this compound, NBO analysis would likely reveal significant interactions, such as:
Delocalization of the nitrogen lone pair (n(N)) into the antibonding π* orbitals of the phenyl ring.
Interaction of the oxygen lone pairs (n(O)) in the ethoxy group with adjacent antibonding orbitals (e.g., σ(C-C) or σ(C-O)).
The influence of the electronegative bromine atom on the electron distribution along the side chain.
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent). researchgate.net
For this compound, the bromoethoxy side chain has several rotatable bonds, leading to multiple possible conformations. MD simulations can explore the conformational landscape, identifying the most stable and frequently occurring shapes of the molecule in different phases (gas or solution). scispace.com This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors, where shape and flexibility are key. mdpi.comacs.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates, transition states, and the energy barriers that control the reaction rate.
Transition State Theory and Reaction Coordinate Calculations
Transition State Theory (TST) provides a framework for understanding reaction rates. A transition state is the highest energy point along the lowest energy path of a reaction, also known as a first-order saddle point on the potential energy surface. ucsb.edu The energy required to reach this point from the reactants is the activation energy, which determines how fast the reaction proceeds.
Computational methods can locate the precise geometry of a transition state and calculate its energy. vcu.eduims.ac.jpjoaquinbarroso.com For a molecule like 2-(2-Bromoethoxy)aniline, an important potential reaction is intramolecular cyclization, where the aniline nitrogen attacks the carbon atom bearing the bromine, displacing the bromide ion to form a nitrogen-containing heterocyclic ring. Computational modeling could be used to:
Model the starting material, 2-(2-Bromoethoxy)aniline.
Propose a structure for the transition state of the cyclization reaction.
Calculate the activation energy for the reaction.
Confirm the transition state connects the reactant and the cyclized product by performing an Intrinsic Reaction Coordinate (IRC) calculation. vcu.edu
This information is invaluable for predicting the feasibility of a reaction and understanding its mechanism in detail.
Solvation Effects on Reaction Pathways
The surrounding solvent environment plays a critical role in dictating the course and rate of chemical reactions. For the reactions involving this compound, particularly its potential for intramolecular cyclization to form benzomorpholine derivatives, the choice of solvent can significantly influence the reaction pathway, transition state energies, and product distributions. Computational chemistry provides powerful tools to model these solvent effects, broadly categorized into implicit and explicit solvation models.
Implicit models, often referred to as continuum models, treat the solvent as a continuous medium with a characteristic dielectric constant. mdpi.compreprints.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. mdpi.com On the other hand, explicit solvent models involve representing individual solvent molecules in the computational simulation. arxiv.org This method, while more computationally intensive, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in certain reaction mechanisms. arxiv.org Hybrid models that combine a quantum mechanical (QM) description of the solute and the immediate solvent shell with a molecular mechanics (MM) or continuum description of the bulk solvent (QM/MM) offer a balance between accuracy and computational cost. arxiv.org
For this compound, a primary reaction pathway is the intramolecular SN2 cyclization, where the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom to form a six-membered benzomorpholine ring. The transition state for this reaction is expected to have a significant degree of charge separation. Consequently, the polarity of the solvent is predicted to have a profound impact on the activation energy of this process.
Polar solvents are expected to stabilize the charged transition state more effectively than non-polar solvents, thereby lowering the activation barrier and accelerating the rate of cyclization. Computational studies on analogous SN2 reactions have consistently demonstrated this trend. The use of polar protic solvents, such as alcohols, could further facilitate the reaction by potentially forming hydrogen bonds with the aniline nitrogen and the leaving bromide ion, although they could also solvate the nucleophile, slightly impeding its reactivity. In contrast, polar aprotic solvents, like DMSO or DMF, are excellent at solvating cations and can effectively stabilize the transition state without strongly solvating the nucleophilic amine, often leading to significant rate enhancements.
To illustrate the anticipated influence of solvent polarity on the intramolecular cyclization of 2-(2-Bromoethoxy)aniline, a hypothetical set of calculated activation energies in different solvents is presented in the table below. These values are based on established principles of solvent effects on SN2 reactions.
| Solvent | Dielectric Constant (ε) | Solvent Type | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Toluene | 2.4 | Non-polar | 28.5 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 24.1 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 20.3 |
| Ethanol | 25 | Polar Protic | 22.5 |
In addition to the primary cyclization pathway, side reactions such as intermolecular reactions or elimination could also be influenced by the solvent. For instance, a competing E2 elimination pathway to form 2-vinyloxyaniline could theoretically occur. The transition state for an E2 reaction is also charged and would be stabilized by polar solvents. However, the extent of stabilization and the resulting product distribution would depend on the specific geometries and charge distributions of the SN2 versus the E2 transition states. Computational modeling can be employed to dissect these competing pathways.
The following table provides a hypothetical comparison of the activation barriers for the intramolecular SN2 and E2 pathways in different solvent environments, highlighting how the solvent could be used to control the chemoselectivity of the reaction.
| Solvent | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Toluene | Intramolecular SN2 | 28.5 | Benzomorpholine |
| E2 Elimination | 31.0 | ||
| Dimethyl Sulfoxide (DMSO) | Intramolecular SN2 | 20.3 | Benzomorpholine |
| E2 Elimination | 23.5 |
Advanced Analytical Methodologies for the Characterization and Analysis of 2 2 Bromoethoxy Aniline, Hcl Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-(2-Bromoethoxy)aniline, HCl. These techniques probe the molecular framework at the atomic and functional group level, providing detailed connectivity and environmental information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the molecular skeleton. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic region would display complex multiplets corresponding to the four protons on the aniline (B41778) ring. The ethoxy group would show two distinct triplets: one for the methylene (B1212753) group adjacent to the oxygen (O-CH₂) and another for the methylene group adjacent to the bromine atom (Br-CH₂). The amine (-NH₂) protons, and in the case of the hydrochloride salt, the ammonium (B1175870) (-NH₃⁺) protons, would appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethoxy carbons. The chemical shifts are influenced by the substituents (amino, bromoethoxy), providing key structural information.
2D NMR Experiments: Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity within the ethoxy chain and the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations, which is critical for confirming the attachment of the ethoxy group to the aniline ring. researchgate.net The analysis of these combined spectra allows for the unambiguous assignment of the molecule's structure. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Bromoethoxy)aniline Moiety Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic C-H | Ar-H | 6.7 - 7.2 | 115 - 130 |
| Aromatic C-N | C-NH₂ | - | ~145 |
| Aromatic C-O | C-O | - | ~150 |
| Ethoxy CH₂ | -O-CH₂- | ~4.3 (t) | ~68 |
| Bromoethyl CH₂ | -CH₂-Br | ~3.7 (t) | ~30 |
| Amine NH₂/NH₃⁺ | -NH₂ | Broad singlet | - |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary. thermofisher.comspectroscopyonline.com
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. thermofisher.com For this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine (or ammonium salt) typically appear in the 3300-3500 cm⁻¹ region. core.ac.uk Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ range. The C-O ether linkage would produce a strong stretching band around 1250 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ region.
FT-Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the aromatic ring vibrations and the C-Br bond. nih.gov The combination of FT-IR and FT-Raman provides a comprehensive vibrational fingerprint of the molecule. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Typical) |
|---|---|---|---|
| N-H Stretch | Amine/Ammonium | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 | FT-IR, FT-Raman |
| C-O-C Stretch (Asymmetric) | Aryl Ether | 1230 - 1270 | FT-IR |
| C-Br Stretch | Bromoalkane | 500 - 700 | FT-IR, FT-Raman |
Mass Spectrometry (MS, HRMS, MALDI-TOF/TOF)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
MS and HRMS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound (252.54 g/mol for the hydrochloride salt). appchemical.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. Common ionization techniques for such molecules include Electrospray Ionization (ESI).
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. For 2-(2-Bromoethoxy)aniline, predictable fragmentation pathways include the loss of the bromoethyl group, cleavage of the ether bond, and fragmentation of the aniline ring. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms. For instance, a related compound, 2-bromoaniline, shows a key fragment corresponding to the loss of the bromine radical. massbank.eu
MALDI-TOF/TOF: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile molecules and can be used to study derivatives or reaction products. researchgate.netmdpi.comnih.gov The TOF/TOF capability allows for further fragmentation studies on selected ions, providing detailed structural information. acs.org
Table 3: Predicted Mass Spectrometry Fragments for the 2-(2-Bromoethoxy)aniline Cation
| m/z (Isotope) | Predicted Ion Structure | Predicted Formula |
|---|---|---|
| 216/218 | [M+H]⁺ (Free Base) | C₈H₁₁BrNO⁺ |
| 134 | [M - CH₂CH₂Br]⁺ | C₈H₈NO⁺ |
| 108 | [M - OCH₂CH₂Br]⁺ | C₆H₆N⁺ |
| 109/111 | [CH₂CH₂Br]⁺ | C₂H₄Br⁺ |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity assessment and real-time monitoring of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds like this compound. thermofisher.com It is also widely used to monitor the progress of a synthesis reaction by quantifying the consumption of reactants and the formation of products.
A typical setup involves a reversed-phase column (e.g., C18) with a gradient elution system using a mixture of water (often with an acid modifier like formic acid or TFA to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netd-nb.info Detection is commonly performed using an ultraviolet (UV) detector, as the aniline ring possesses a strong chromophore. This method can effectively separate impurities, even those present at low levels (e.g., <0.1%). srce.hr
Table 4: Typical HPLC Parameters for Analysis of Aniline Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 50-150 mm length, 2.5-5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |
| Elution | Gradient elution (e.g., 5% to 95% B over 10-20 minutes) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV/Vis Diode Array Detector (DAD) at ~240 nm and ~280 nm |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com For a polar compound like 2-(2-Bromoethoxy)aniline, direct analysis of the free base is possible. However, the hydrochloride salt is non-volatile and would require conversion to the free base before injection.
For analysis, a polar capillary column is typically used. Detection can be achieved with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification of peaks based on their mass spectra. nih.gov GC-MS is particularly valuable for identifying volatile impurities that may not be easily detected by HPLC. nih.gov In some cases, derivatization may be employed to increase the volatility and thermal stability of aniline compounds for GC analysis. thermofisher.com
Table 5: Typical GC Parameters for Analysis of Aniline Derivatives (as Free Base)
| Parameter | Typical Condition |
|---|---|
| Column | Polar capillary column (e.g., DB-WAX, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | ~280 - 300 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a highly versatile, rapid, and cost-effective chromatographic technique used for the separation, identification, and purity assessment of compounds. umass.edubasicmedicalkey.comresearchgate.net It is particularly valuable in synthetic chemistry for monitoring the progress of reactions and for the preliminary analysis of product mixtures. researchgate.net
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. libretexts.org The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat, inert substrate like a glass plate or aluminum foil. thepharmajournal.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. basicmedicalkey.comlibretexts.org
For aniline derivatives, silica gel is a commonly used stationary phase due to its polar nature, which allows for effective separation based on the polarity of the analytes. umass.eduictsl.net The separation is governed by the equilibrium of the analyte between being adsorbed onto the polar stationary phase and being dissolved in and carried along by the mobile phase. umass.edu Less polar compounds interact weakly with the silica gel and travel further up the plate, resulting in higher Retention Factor (Rf) values. Conversely, more polar compounds adsorb more strongly to the stationary phase and have lower Rf values.
The choice of the mobile phase is critical for achieving good separation. For aniline derivatives, solvent systems of varying polarities are employed, often consisting of mixtures of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297), methanol, or acetone). nih.gov The polarity of the solvent system can be fine-tuned by adjusting the ratio of the component solvents to optimize the separation of the target compounds. nih.gov For instance, a study on various phenol (B47542) and aniline derivatives utilized mixtures of hexane and ethyl acetate in different proportions to modulate the separation. nih.gov
After the development of the chromatogram, the separated spots are visualized. While some colored compounds are visible directly, most aniline derivatives are colorless and require a visualization technique. libretexts.org A common method is the use of a TLC plate impregnated with a fluorescent indicator that glows under UV light; compounds that absorb UV light appear as dark spots. umass.edu Alternatively, chemical staining agents, such as ninhydrin (B49086) for primary amines, can be sprayed onto the plate to produce colored spots. libretexts.org
The position of each separated compound is characterized by its Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
While the Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature), it is not a physical constant. appchemical.com Therefore, identification is typically confirmed by running known standard compounds on the same plate alongside the unknown sample. The following table illustrates typical data obtained from a TLC analysis for purity assessment of a synthesized batch of this compound.
Table 1: Illustrative TLC Data for this compound Analysis
This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane (3:7, v/v) |
| Visualization | UV Light (254 nm) |
| Solvent Front | 10.0 cm |
| Distance of Main Spot | 4.5 cm |
| Calculated R_f Value | 0.45 |
| Observations | A single major spot observed, indicating high purity. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming the molecular structure and understanding the packing of molecules in the solid state. researchgate.net
The technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal. When a beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
While a crystal structure for this compound is not publicly available, data from closely related bromoaniline compounds illustrate the type of detailed information that can be obtained. For example, the crystal structure of p-bromoaniline (C₆H₆NBr) was determined from X-ray powder diffraction data. researchgate.net Similarly, the structure of N,N-Bis(2-bromoethyl)aniline has been resolved, revealing key structural features. nih.gov
Table 2: Representative Crystallographic Data for a Bromoaniline Derivative (N,N-Bis(2-bromoethyl)aniline)
Note: This data is for a related compound and serves as an example of the information obtained from X-ray crystallography. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃Br₂N |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 13.682(12) |
| b (Å) | 13.926(12) |
| c (Å) | 12.215(10) |
| Volume (ų) | 2327(3) |
| Z (Molecules per unit cell) | 8 |
| Temperature (K) | 297(2) |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. researchgate.net It is a cornerstone of chemical characterization, providing a crucial check for the purity of a sample and helping to confirm its empirical and molecular formula. researchgate.net
The most common method for CHN analysis is combustion analysis. researchgate.net In this process, a small, precisely weighed amount of the sample is combusted in a furnace at high temperatures (around 1000 °C) in the presence of excess oxygen. thermofisher.com This combustion converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂.
The resulting gaseous products are then passed through a series of traps or a gas chromatography column to separate them. thermofisher.com The amount of each gas is measured using a thermal conductivity detector. thermofisher.com From the measured masses of CO₂, H₂O, and N₂, the mass percentages of C, H, and N in the original sample can be calculated.
For this compound, the molecular formula is C₈H₁₁BrClNO. appchemical.combldpharm.com Based on the atomic masses of the elements, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results are compared. A close agreement between the experimentally determined percentages and the calculated theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.
Table 3: Elemental Analysis Data for this compound (C₈H₁₁BrClNO)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 38.05 | 38.12 |
| Hydrogen (H) | 4.39 | 4.45 |
| Nitrogen (N) | 5.55 | 5.51 |
Note: Theoretical percentages are calculated based on a molecular weight of 252.54 g/mol. appchemical.combldpharm.com Experimental values are hypothetical and for illustrative purposes.
Future Prospects and Emerging Research Frontiers for 2 2 Bromoethoxy Aniline, Hcl
Rational Design of Derivatives for Targeted Chemical Applications
The rational design of derivatives based on the 2-(2-bromoethoxy)aniline scaffold is a promising avenue for creating molecules with highly specific functions. The inherent reactivity of the bromoethyl group and the nucleophilicity of the aniline (B41778) nitrogen allow for systematic structural modifications. Researchers can strategically alter these functional groups to fine-tune the electronic and steric properties of the resulting molecules, optimizing them for various applications, particularly in medicinal chemistry.
Recent studies on other 2-substituted aniline pyrimidine (B1678525) derivatives have demonstrated the success of this approach in developing potent kinase inhibitors for cancer therapy. nih.govmdpi.com For instance, by modifying the substituents on the aniline ring, researchers have created dual inhibitors of Mer and c-Met kinases, two targets often overexpressed in tumors. mdpi.com One study reported the development of a compound, 17c, which showed potent dual kinase inhibition and favorable pharmacokinetic properties, highlighting the potential of this scaffold in oncology. mdpi.com Another lead compound, 15f, exhibited excellent inhibitory activity against Mer kinase and broad-spectrum antiproliferative activities against several cancer cell lines. nih.gov
The design process often involves creating a structure-activity relationship (SAR) map, which guides the synthesis of new analogues with improved potency and selectivity. The 2-(2-bromoethoxy)aniline core provides an excellent starting point for such explorations. The bromoethoxy moiety can be replaced with various side chains to probe interactions with target proteins, while the aniline group can be functionalized to modulate solubility, bioavailability, and other pharmacologically relevant properties.
Table 1: Potential Modifications of the 2-(2-Bromoethoxy)aniline Scaffold and Their Targeted Effects
| Modification Site | Example Modification | Potential Targeted Application/Effect |
| Bromoethoxy Group | Substitution with amines, thiols, or alkoxides | Introduction of new pharmacophores, altering binding affinity to biological targets. |
| Aniline Nitrogen | Acylation, alkylation, or incorporation into heterocycles | Modulation of basicity, lipophilicity, and metabolic stability. |
| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Fine-tuning of electronic properties and protein-ligand interactions. |
By systematically applying these modifications, guided by computational modeling and biological screening, novel derivatives of 2-(2-bromoethoxy)aniline can be developed as highly targeted therapeutic agents.
Development of Catalytic Asymmetric Syntheses Utilizing 2-(2-Bromoethoxy)aniline, HCl Scaffolds
The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, represents a significant frontier for the application of scaffolds derived from this compound. Chiral aniline derivatives are valuable as intermediates, ligands, and organocatalysts in reactions that produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. acs.orgnih.govacs.org
The structure of 2-(2-bromoethoxy)aniline is well-suited for transformation into chiral ligands or catalysts. The aniline nitrogen and the ether oxygen on the side chain can act as coordination sites for metal centers, while the aromatic ring provides a rigid backbone. The bromo-functionalized side chain offers a handle for introducing chirality or for anchoring the molecule to a solid support.
Recent advancements have highlighted the use of chiral phosphoric acids to catalyze highly regio- and enantioselective reactions with aniline derivatives. acs.orgacs.org These methods enable the precise functionalization of the aniline ring, creating complex chiral structures with high efficiency. nih.gov For example, organocatalytic Friedel-Crafts alkylation and [3+2] cascade cyclizations have been successfully applied to simple anilines to produce chiral triphenylmethanes and tetrahydroindole pyrazolinones, respectively, with excellent yields and enantioselectivities. acs.orgacs.org
Furthermore, palladium in combination with chiral guanidine (B92328) derivatives has been shown to catalyze efficient enantioselective N-H insertion reactions of anilines. nih.gov This demonstrates the potential for developing novel catalytic systems where a chiral ligand derived from 2-(2-bromoethoxy)aniline could be employed to control the stereochemical outcome of metal-catalyzed transformations.
Table 2: Potential Asymmetric Catalytic Applications for this compound Derivatives
| Derivative Type | Catalytic Application | Potential Reaction | Enantiocontrol Mechanism |
| Chiral Ligand | Transition Metal Catalysis | Asymmetric C-H functionalization, cross-coupling | Coordination to metal center, creating a chiral environment |
| Chiral Organocatalyst | Brønsted Acid/Base Catalysis | Enantioselective additions, cyclizations | Hydrogen bonding, iminium/enamine activation |
| Chiral Scaffold | Phase Transfer Catalysis | Asymmetric alkylations, Michael additions | Formation of chiral ion pairs |
The development of new catalytic systems based on this scaffold could provide more efficient and selective routes to valuable chiral building blocks for drug discovery and materials science.
Integration with Machine Learning and Artificial Intelligence in Synthetic Route Design
For a molecule like this compound, an AI tool could:
Propose multiple synthetic routes , ranking them based on factors like yield, cost, step count, and safety.
Identify optimal starting materials by searching catalogues of chemical suppliers.
Predict potential side reactions and impurities , aiding in the design of purification strategies.
Incorporate expert knowledge through adjustable parameters to guide the search towards specific strategic goals, such as favoring certain types of reactions or avoiding protecting groups. researchgate.netnih.govnih.gov
Exploration in Materials Science for Polymer and Supramolecular Assembly Applications
The unique combination of an aromatic aniline ring and a reactive bromoethoxy side chain makes this compound a compelling building block for new materials. Its derivatives have significant potential in the fields of polymer science and supramolecular chemistry.
Polymer Science: Aniline and its derivatives are well-known precursors to polyanilines (PANI), a class of conducting polymers with applications in sensors, electronic devices, and anti-corrosion coatings. rsc.orgresearchgate.net The substituent on the aniline ring plays a crucial role in determining the properties of the resulting polymer, such as solubility, processability, and electrical conductivity. researcher.lifersc.org
The 2-(2-bromoethoxy)aniline monomer offers several advantages:
Functionalization: The bromoethoxy group can serve as a reactive site for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of polymer chains to create functional networks.
Solubility: The ether linkage can improve the solubility of the resulting polymer in common organic solvents, facilitating its processing into films and fibers. rsc.orgrsc.org
Tunable Properties: The presence of the ortho-substituent can influence the polymer's morphology and electronic properties. rsc.orgresearchgate.net Studies on other ortho-substituted anilines have shown that the substituent affects the surface structure, which can range from heterogeneous hierarchical to spherical. rsc.orgresearchgate.net
Supramolecular Assembly: Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions like hydrogen bonding, π-π stacking, and metal-ligand coordination. brighton.ac.ukfrontiersin.org The 2-(2-bromoethoxy)aniline scaffold possesses multiple features conducive to self-assembly.
The aniline group can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor. These interactions can guide the assembly of molecules into well-defined architectures such as chains, sheets, or gels. brighton.ac.uknih.gov The bromoethoxy side chain can be modified to introduce other recognition motifs, such as ureidopyrimidinone (UPy) units, which are known to form robust quadruple hydrogen bonds, leading to the formation of supramolecular polymers. nih.gov By combining coordination-driven self-assembly with hydrogen bonding, it is possible to construct hierarchical materials with tunable topologies, such as one-dimensional chains or two-dimensional networks. nih.gov
The exploration of this compound in materials science opens the door to creating advanced functional materials with tailored optical, electronic, and mechanical properties for a new generation of smart devices and systems.
Q & A
Advanced Research Question
- LCMS : Monitor the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight (e.g., ~246 for the free base). Fragmentation patterns can confirm the bromoethoxy group (loss of Br⁻, m/z ~167) .
- HPLC : Retention times (e.g., 1.29–1.38 minutes under SMD-TFA05 conditions) help assess purity. Challenges include:
In multi-step organic syntheses, how does this compound serve as a precursor for complex heterocyclic systems, and what are critical control points?
Advanced Research Question
The bromoethoxy group enables cross-coupling (e.g., Suzuki) or cyclization reactions to construct spiro compounds or fused heterocycles. For example:
- Spiro systems : React with diazepine precursors under Pd catalysis to form 6,7-diazaspiro[4.5]dec-9-ene scaffolds .
- Critical controls :
- Moisture-sensitive steps: Use anhydrous solvents to prevent hydrolysis.
- Stoichiometric precision: Avoid excess coupling partners to prevent polycyclic by-products .
What purification techniques are most effective for isolating this compound from reaction mixtures, and how can residual by-products be minimized?
Basic Research Question
- Recrystallization : Use solvents like ethanol/water mixtures to exploit differences in solubility between the product and impurities .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar by-products (e.g., unreacted aniline derivatives).
- Residual minimization : Post-purification washes with cold ether or brine to remove traces of acidic or basic impurities .
How does the electronic nature of the bromoethoxy group influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Advanced Research Question
The electron-withdrawing bromine atom deactivates the aromatic ring, directing EAS (e.g., nitration, sulfonation) to the para position relative to the aniline group. Researchers must:
- Use strong electrophiles (e.g., HNO₃/H₂SO₄) to overcome deactivation.
- Monitor regioselectivity via NMR (¹H/¹³C) to confirm substitution patterns .
What are the implications of conflicting LCMS and NMR data when analyzing this compound derivatives, and how can such contradictions be resolved?
Advanced Research Question
Conflicts may arise from:
- Isomeric impurities : LCMS cannot distinguish positional isomers (e.g., ortho vs. para substitution).
- Solution-state vs. solid-state structures : NMR (in DMSO-d₆) may show dynamic effects (e.g., rotamers) not visible in LCMS.
Resolution : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to unambiguously assign structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
